molecular formula C38H66F3N13O11S B8134277 Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 (TFA)

Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 (TFA)

Cat. No.: B8134277
M. Wt: 970.1 g/mol
InChI Key: KAWIHMNFOPBGAK-LXKMWQMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 (TFA): is a specialized compound used primarily in scientific research. It is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions (CuAAc) with molecules containing alkyne groups. This compound is also capable of strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 (TFA) involves multiple steps, starting with the preparation of the biotinylated polyethylene glycol (PEG) linkerThe final product is purified and characterized to ensure its purity and functionality .

Industrial Production Methods: Industrial production of Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 (TFA) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 (TFA) primarily undergoes click chemistry reactions, specifically:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are triazole-linked conjugates, which are used in various biochemical applications .

Scientific Research Applications

Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 (TFA) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 (TFA) involves its azide group undergoing cycloaddition reactions with alkyne-containing molecules. This results in the formation of stable triazole-linked conjugates. The compound targets specific molecular sites, such as N-myristoylated and GPI-anchored proteins, facilitating their detection and analysis .

Properties

IUPAC Name

N-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-6-[[2-[[(2S)-2-[(2-azidoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]hexanamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H65N13O9S.C2HF3O2/c37-35(38)43-14-6-9-26(46-32(53)24-45-49-39)34(54)44-23-31(52)42-13-5-1-2-11-29(50)40-15-7-17-56-19-21-58-22-20-57-18-8-16-41-30(51)12-4-3-10-28-33-27(25-59-28)47-36(55)48-33;3-2(4,5)1(6)7/h26-28,33H,1-25H2,(H,40,50)(H,41,51)(H,42,52)(H,44,54)(H,46,53)(H4,37,38,43)(H2,47,48,55);(H,6,7)/t26-,27-,28-,33-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWIHMNFOPBGAK-LXKMWQMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCCNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN=[N+]=[N-])NC(=O)N2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCCNC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN=[N+]=[N-])NC(=O)N2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H66F3N13O11S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

970.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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